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molecular formula C13H19N3O2S B1371272 5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline CAS No. 519148-71-1

5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline

Cat. No. B1371272
M. Wt: 281.38 g/mol
InChI Key: NFVAJWLKUSHQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07169788B2

Procedure details

N-Methylpiperazine (4.41 mL, 39.7 mmol, 2.00 equiv) was added to a solution of 1-(trifluoroacetyl)indoline-5-sulfonyl chloride (1-6, 6.23 g, 19.9 mmol, 1 equiv) in dichloromethane (50 mL) at 23° C., and the resulting mixture was stirred for 45 minutes. The brown-colored reaction mixture was concentrated and the residue dried in vacuo to give a tan solid. A suspension of the solid in a mixture of 1,4-dioxane (130 mL) and methanol (35 mL) was then treated with aqueous 1N NaOH solution (81.6 mL, 81.6 mmol, 3.00 equiv) and stirred for 1 hour. The mixture was concentrated, and the resulting solids were suspended in diethyl ether (175 mL), filtered, and dried in vacuo. The resulting solid was then partitioned between saturated sodium chloride solution (200 mL) and ethyl acetate (4×100 mL). The organic layer was dried over sodium sulfate and concentrated to provide the 5-[(4-methylpiperazin-1-yl)sulfonyl]indoline (1-7) as a tan solid. 1H NMR (500 MHz, DMSO-d6) δ 7.26 (s, 1H), 7.25 (d, 1H, J=7.8 Hz), 6.52 (d, 1H, 8.1 Hz), 6.48 (s, 1H), 3.55 (t, 2H, J=8.8 Hz), 3.00 (t, 2H, J=8.54 Hz), 2.79 (br s,4H), 2.34 (br s, 4H), 2.13 (s, 3H).
Quantity
4.41 mL
Type
reactant
Reaction Step One
Quantity
6.23 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
81.6 mL
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.FC(F)(F)C([N:12]1[C:20]2[C:15](=[CH:16][C:17]([S:21](Cl)(=[O:23])=[O:22])=[CH:18][CH:19]=2)[CH2:14][CH2:13]1)=O.[OH-].[Na+]>ClCCl.O1CCOCC1.CO>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([S:21]([C:17]2[CH:16]=[C:15]3[C:20](=[CH:19][CH:18]=2)[NH:12][CH2:13][CH2:14]3)(=[O:22])=[O:23])[CH2:4][CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
4.41 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
6.23 g
Type
reactant
Smiles
FC(C(=O)N1CCC2=CC(=CC=C12)S(=O)(=O)Cl)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
81.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
130 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
35 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The brown-colored reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give a tan solid
ADDITION
Type
ADDITION
Details
A suspension of the solid
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting solid was then partitioned between saturated sodium chloride solution (200 mL) and ethyl acetate (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CN1CCN(CC1)S(=O)(=O)C=1C=C2CCNC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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